L-Methioninamide hydrochloride
Overview
Description
L-Methioninamide hydrochloride is a Methionine analogue . It is a potent inhibitor of methionyl-tRNA synthetase and reduces the toxicity of CDDP .
Molecular Structure Analysis
The empirical formula of L-Methioninamide hydrochloride is C5H12N2OS · HCl . Its molecular weight is 184.69 . The SMILES string representation is Cl.CSCCC@HC(N)=O .Physical And Chemical Properties Analysis
L-Methioninamide hydrochloride is a solid substance . It should be stored under inert gas . It is air sensitive and hygroscopic .Scientific Research Applications
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Biomedical Applications
- Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
- Given the unique structural characteristics of Met, two chemical modification methods are briefly introduced . Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail . Furthermore, the efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
- The results of these applications are promising, with Met-restriction therapy being suggested as a potential approach to treat COVID-19 .
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Biofuel Production
- L-methionine is used in the production of biofuels . By strengthening the l-methionine terminal synthetic module via site-directed mutation of l-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, l-methionine production was increased to 1.93 g/L in shake flask fermentation .
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Nutritional Supplements
- Methionine is an essential amino acid commonly found as a component in total parenteral nutrition . It is a principle supplier of sulfur which prevents disorders of the hair, skin, and nails . It helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys . It is also a natural chelating agent for heavy metals .
- Methionine regulates the formation of ammonia and creates ammonia-free urine, which reduces bladder irritation . It is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate .
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Cancer Treatment and Diagnosis
- Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail . Furthermore, the efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
- The current challenges and development trends of Met in the biomedical field are analyzed, and it is suggested that Met-restriction therapy might be a promising approach to treat COVID-19 .
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Industrial Production of L-Methionine
- L-Methionine is the only bulk amino acid that has not been industrially produced by the fermentation method . Due to highly complex and strictly regulated biosynthesis, the development of microbial strains for high-level L-Methionine production has remained challenging .
- By strengthening the L-Methionine terminal synthetic module via site-directed mutation of L-Homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-Methionine production was increased to 1.93 g/L in shake flask fermentation . Deletion of the pykA and pykF genes further improved L-Methionine production to 2.51 g/L in shake flask fermentation .
- After optimizing the addition of ammonium thiosulfate, the final metabolically engineered strain MET17 produced 21.28 g/L L-Methionine in 64 h with glucose as the carbon source in a 5 L fermenter .
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Hair, Skin, and Nail Health
- L-Methionine is a principle supplier of sulfur which prevents disorders of the hair, skin, and nails . It helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys . It is also a natural chelating agent for heavy metals .
- Methionine regulates the formation of ammonia and creates ammonia-free urine, which reduces bladder irritation . It is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBMJHINDTXGV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594863 | |
Record name | L-Methioninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methioninamide hydrochloride | |
CAS RN |
16120-92-6 | |
Record name | L-Methioninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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